N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

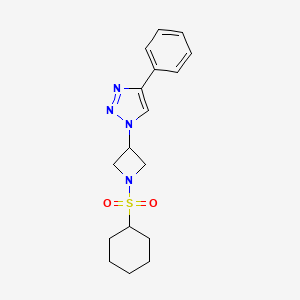

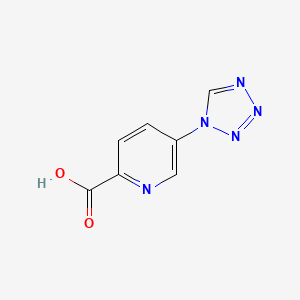

“N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide” is a compound that contains an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom. It also contains an aminophenyl group and a methoxyphenyl group, which are aromatic rings with an amino group and a methoxy group, respectively .

Molecular Structure Analysis

The compound contains an acetamide group, which can participate in hydrogen bonding, an aminophenyl group, which can act as a base, and a methoxyphenyl group, which can act as an electron donor .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the acetamide group can undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the acetamide group can increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Catalytic Hydrogenation for Azo Disperse Dyes

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide serves as an important intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) highlights a green synthesis approach using a novel Pd/C catalyst for the hydrogenation process, demonstrating high activity, selectivity, and stability. This method represents an environmentally friendly alternative to traditional reduction processes, potentially improving the efficiency and sustainability of dye manufacturing (Zhang, 2008).

Chemoselective Acetylation in Antimalarial Drug Synthesis

This compound is also involved in the chemoselective monoacetylation of amino groups for the synthesis of antimalarial drugs. Research by Deepali B Magadum and G. Yadav (2018) explores the use of immobilized lipase for the acetylation of 2-aminophenol, highlighting the potential for efficient and selective synthesis of intermediates for natural antimalarial compounds (Magadum & Yadav, 2018).

Pharmacological Activity in Polymeric Derivatives

Another application involves the synthesis of polymeric derivatives incorporating N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide for potential pharmacological benefits. J. S. Román and A. Gallardo (1992) describe the synthesis and characterization of methacrylic derivatives aimed at combining analgesic and anti-inflammatory properties. This research suggests the compound's utility in creating polymers with integrated pharmacological actions, potentially useful in drug delivery systems or as bioactive materials (Román & Gallardo, 1992).

Studies on Anion Coordination and Molecular Structures

Research by D. Kalita and J. Baruah (2010) examines the spatial orientations of amide derivatives, including N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide, in anion coordination. Their work, focusing on the crystal structure and interactions of such compounds, could contribute to the understanding of molecular behaviors important in materials science and coordination chemistry (Kalita & Baruah, 2010).

Orientations Futures

Propriétés

IUPAC Name |

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-8-2-11(3-9-14)10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQQSEIITXAOFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)

![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)

![(E)-N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873622.png)

![Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2873629.png)

![4-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2873631.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2873635.png)